molecular formula C13H16O2 B2772743 Benzyl cyclopentanecarboxylate CAS No. 78277-22-2

Benzyl cyclopentanecarboxylate

Cat. No.: B2772743
CAS No.: 78277-22-2
M. Wt: 204.269
InChI Key: DNBHXBWIWOADBL-UHFFFAOYSA-N
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Description

Benzyl cyclopentanecarboxylate is an organic compound that belongs to the ester family It is formed by the esterification of benzyl alcohol and cyclopentanecarboxylic acid

Properties

IUPAC Name

benzyl cyclopentanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBHXBWIWOADBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl cyclopentanecarboxylate can be synthesized through the esterification reaction between benzyl alcohol and cyclopentanecarboxylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl cyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl cyclopentanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The ester bond can undergo hydrolysis to release the active components, benzyl alcohol and cyclopentanecarboxylic acid, which can then exert their effects on various biological systems. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl cyclopentanecarboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. The benzyl group enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis .

Biological Activity

Benzyl cyclopentanecarboxylate is an organic compound classified as an ester, resulting from the reaction between benzyl alcohol and cyclopentanecarboxylic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanism of action, and relevant research findings.

This compound is synthesized through esterification, typically utilizing acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to ensure complete conversion of reactants. The unique structure of this compound, characterized by the presence of a benzyl group, enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester bond can undergo hydrolysis, releasing benzyl alcohol and cyclopentanecarboxylic acid, which may exert pharmacological effects on biological systems. Specific molecular targets and pathways involved in these interactions are still under investigation.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Studies

A study focusing on derivatives of cyclopentanecarboxylic acids revealed that compounds similar to this compound exhibited significant antimicrobial activity. For instance, dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate was noted for its effectiveness against a broad spectrum of microorganisms by disrupting microbial cell membranes.

Inflammatory Response Modulation

Research into the anti-inflammatory properties of related compounds has shown promise in reducing inflammation markers in vitro. The exact pathways through which this compound operates remain to be fully elucidated but may involve modulation of immune cell activity .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is helpful to compare it with similar esters:

CompoundStructureNotable Activity
Methyl Cyclopentanecarboxylate Methyl group instead of benzylModerate antimicrobial properties
Ethyl Cyclopentanecarboxylate Ethyl group instead of benzylLimited biological activity reported
Dodecyl Dimethyl Benzyl Ammonium Cyclopentanecarboxylate Quaternary ammonium structureStrong antimicrobial activity

Q & A

Q. What are common synthetic routes for benzyl cyclopentanecarboxylate, and what yields can be expected?

this compound is typically synthesized via copper-catalyzed carbonylative cross-coupling reactions. For example, a yield of 57% was achieved using alkyl iodides, alcohols, and sodium hydroxide, followed by purification via column chromatography (petroleum ether/diethyl ether, 96:4) . Reaction optimization, such as adjusting catalyst loading or solvent systems, may improve yields.

Q. How is column chromatography applied in purifying this compound?

Column chromatography with a petroleum ether/diethyl ether (96:4) solvent system effectively isolates this compound from reaction mixtures. This method separates by polarity, leveraging the compound’s moderate retention factor (Rf) in non-polar solvents. Monitoring via TLC ensures purity .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (δ 5.13 ppm for benzyl CH2_2, δ 2.80 ppm for cyclopentane protons) and 13^{13}C NMR (δ 176.7 ppm for the ester carbonyl) confirm structure .
  • Chromatography : HPLC or GC-MS validates purity, especially when synthesizing derivatives for biological studies .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for synthesizing bioactive molecules, such as enzyme inhibitors or receptor modulators. Functional groups enable derivatization via hydrolysis, reduction, or substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound beyond 57%?

Methodological strategies include:

  • Catalyst Screening : Testing alternative catalysts (e.g., palladium or cerium-based systems) to enhance carbonylative coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.
  • Temperature Control : Gradual heating (40–60°C) reduces side reactions .

Q. What NMR spectral features distinguish this compound from structurally similar esters?

Key identifiers:

  • Cyclopentane Protons : A quintet at δ 2.80 ppm (J = 8.0 Hz) for the central CH2_2.
  • Benzyl Group : A singlet at δ 5.13 ppm for the ester-linked CH2_2.
  • Carbonyl Signal : 13^{13}C NMR δ 176.7 ppm, distinct from ketones (~200 ppm) or amides (~165 ppm) .

Q. How does stereochemistry influence the biological activity of cyclopentanecarboxylate derivatives?

Enantiomers may exhibit divergent binding affinities. For example, (1R,2R)-configured derivatives show enhanced interactions with chiral enzyme active sites compared to (1S,2S) forms. Stereochemical analysis via chiral HPLC or X-ray crystallography is critical .

Q. What strategies resolve contradictions in reaction kinetics data for cyclopentanecarboxylate derivatives?

  • Kinetic Isotope Effects : Compare kHk_{\text{H}}/kDk_{\text{D}} to identify rate-determining steps.
  • Computational Modeling : DFT calculations predict transition states and validate experimental rate constants .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Molecular docking and MD simulations assess interactions with biological targets (e.g., enzymes), while QSAR models correlate structural features (e.g., substituent electronegativity) with reaction outcomes. Software like Gaussian or AutoDock is commonly used .

Q. What role does this compound play in enzyme inhibition studies?

It acts as a probe for esterase or lipase activity. Competitive inhibition assays measure IC50_{50} values, while X-ray crystallography identifies binding motifs. For example, cyclopentane rigidity may restrict enzyme conformational changes .

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